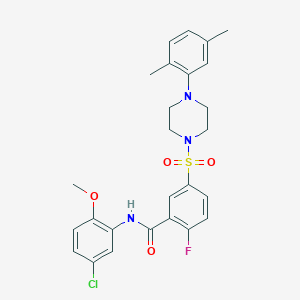
N-(5-chloro-2-methoxyphenyl)-5-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-chloro-2-methoxyphenyl)-5-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C26H27ClFN3O4S and its molecular weight is 532.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-chloro-2-methoxyphenyl)-5-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-2-fluorobenzamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by multiple functional groups, suggests significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22ClN3O3S, with a molecular weight of approximately 397.91 g/mol. The presence of fluorine and chlorine atoms, as well as a piperazine moiety, contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN3O3S |
| Molecular Weight | 397.91 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in signaling pathways related to cancer and neurological disorders. The sulfonamide group is known to enhance binding affinity to target proteins, which may lead to inhibition of specific pathways crucial for tumor growth or neuroinflammation.
Key Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at certain G-protein-coupled receptors (GPCRs), influencing cellular signaling cascades.
- Enzyme Inhibition : It could inhibit enzymes such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which are involved in inflammatory processes.
- Neurotransmitter Interaction : The piperazine ring may facilitate interactions with neurotransmitter receptors, affecting mood and anxiety-related pathways.
Biological Activity and Case Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
-
Anticancer Activity :
- A study demonstrated that compounds similar to this benzamide exhibited significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation .
- Another investigation revealed that the compound inhibited tumor growth in xenograft models by targeting angiogenesis pathways .
- Neuropharmacological Effects :
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClFN3O4S/c1-17-4-5-18(2)24(14-17)30-10-12-31(13-11-30)36(33,34)20-7-8-22(28)21(16-20)26(32)29-23-15-19(27)6-9-25(23)35-3/h4-9,14-16H,10-13H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCLISMHWGKACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














